Adb-chminaca
Overview
Description
It is an indazole-based compound that acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor . Originally developed for research purposes, ADB-CHMICA has been identified in various synthetic cannabinoid products and has been associated with numerous adverse effects and fatalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADB-CHMICA involves several key steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group is introduced via an alkylation reaction using cyclohexylmethyl bromide.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the indazole derivative with an appropriate isocyanate.
Introduction of the Amino-3,3-dimethyl-1-oxobutan-2-yl Group: This group is introduced through a condensation reaction with a suitable amine and a ketone.
Industrial Production Methods
Industrial production of ADB-CHMICA follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Purification steps such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
ADB-CHMICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at the indazole core or the cyclohexylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted analogs of ADB-CHMICA. These products can exhibit different pharmacological properties and potencies .
Scientific Research Applications
ADB-CHMICA has been extensively studied for its interactions with the cannabinoid receptors. Its high potency and binding affinity make it a valuable tool for understanding the endocannabinoid system. Research applications include:
Chemistry: Studying the structure-activity relationships of synthetic cannabinoids.
Biology: Investigating the effects of cannabinoid receptor activation on cellular processes.
Medicine: Exploring potential therapeutic uses and adverse effects of synthetic cannabinoids.
Mechanism of Action
ADB-CHMICA exerts its effects by binding to the cannabinoid receptors, particularly the CB1 receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of CB1 receptors affects neurotransmitter release, resulting in altered perception, mood, and cognition. The compound’s high potency is attributed to its strong binding affinity and efficacy at the CB1 receptor .
Comparison with Similar Compounds
Similar Compounds
ADB-FUBINACA: Another synthetic cannabinoid with a similar indazole core but different substituents.
AMB-FUBINACA: Similar in structure but with an additional fluorine atom.
MDMB-CHMICA: A related compound with a different amino acid derivative.
Uniqueness of ADB-CHMICA
ADB-CHMICA is unique due to its specific combination of substituents, which confer high potency and binding affinity for the CB1 receptor. Its distinct structure also results in different metabolic pathways and metabolites compared to other synthetic cannabinoids .
Properties
IUPAC Name |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3,(H2,22,26)(H,23,27)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCCSIUBHCZKOY-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009984 | |
Record name | N-[(2S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185887-13-1 | |
Record name | ADB-CHMINACA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185887131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(2S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801009984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADB-CHMINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL4C60689M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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